1-(Bromomethyl)-1-fluorocyclohexane

CAS No.: 17171-00-5

Cat. No.: VC2602481

Molecular Formula: C7H12BrF

Molecular Weight: 195.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17171-00-5 |

|---|---|

| Molecular Formula | C7H12BrF |

| Molecular Weight | 195.07 g/mol |

| IUPAC Name | 1-(bromomethyl)-1-fluorocyclohexane |

| Standard InChI | InChI=1S/C7H12BrF/c8-6-7(9)4-2-1-3-5-7/h1-6H2 |

| Standard InChI Key | PXTZBNRAAFANNT-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(CBr)F |

| Canonical SMILES | C1CCC(CC1)(CBr)F |

Introduction

Chemical Identity and Fundamental Properties

Basic Chemical Information

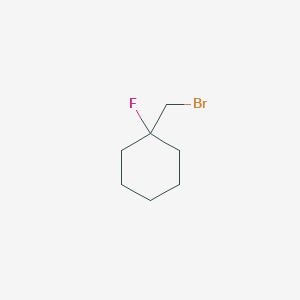

1-(Bromomethyl)-1-fluorocyclohexane is a well-defined organic compound with specific chemical identifiers. The compound has the CAS Number 17171-00-5 and a molecular formula of C7H12BrF . Its molecular weight is calculated at 195.07 g/mol, consistent with its atomic composition . The structure features a cyclohexane ring with both a fluorine atom and a bromomethyl group attached to the same carbon atom, creating a quaternary carbon center that influences its chemical behavior.

Structural Characteristics

The structural configuration of 1-(bromomethyl)-1-fluorocyclohexane includes a saturated six-membered ring with two key functional groups at position 1: a fluorine atom directly bonded to the ring and a bromomethyl (-CH2Br) substituent at the same position. This arrangement differentiates it from similar compounds such as 1-bromo-1-fluorocyclohexane (C6H10BrF), which lacks the additional methylene group . The presence of both electron-withdrawing groups at the same carbon creates a distinctive electronic environment that affects the compound's reactivity profile and potential applications in organic synthesis.

Synthesis Methodologies

Primary Synthetic Routes

The synthesis of 1-(bromomethyl)-1-fluorocyclohexane can be achieved through bromofluorination of alkenes, specifically methylenecyclohexane. One documented approach involves the reaction of methylenecyclohexane with brominating and fluorinating agents to yield the target compound with a reported efficiency of 59% . This transformation represents a Markovnikov-type addition where both the bromine and fluorine are incorporated into the molecule in a regioselective manner.

Detailed Reaction Conditions

The primary synthetic pathway employs N-Bromosuccinimide (NBS) and triethylamine tris(hydrogen fluoride) in dichloromethane as the reaction medium . The reaction conditions typically involve maintaining temperatures between 5-20°C, with initial cooling of the reaction mixture to 5°C followed by the portionwise addition of NBS . After the addition is complete, the reaction is allowed to proceed at room temperature overnight, demonstrating the mild conditions required for this transformation.

General Procedure for Synthesis

The documented general procedure involves the following steps:

-

Addition of Et3N·3HF (20.2 g, 125 mmol) to a solution of alkene (methylenecyclohexane in this case, 50 mmol) in CH2Cl2 (100 mL)

-

Cooling of the resulting mixture to 5°C

-

Portionwise addition of NBS (10.7 g, 60 mmol) at 5°C

-

Stirring of the reaction mixture at room temperature overnight

-

Quenching by pouring onto an ice-water mixture (200 g)

-

Separation of the organic layer

-

Washing with saturated aqueous NaHCO3 (3 × 50 mL)

-

Drying over Na2SO4

This procedure has been reported to yield 1-(bromomethyl)-1-fluorocyclohexane with a 73% yield according to the synthesis information available .

Alternative Synthetic Approaches

Silver(I) Fluoride Method

An alternative approach to synthesizing 1-(bromomethyl)-1-fluorocyclohexane employs silver(I) fluoride as the fluorinating agent in combination with bromine. In this methodology, methylenecyclohexane undergoes reaction to give the target compound with a reported yield of 59% . This approach demonstrates the versatility of bromofluorination strategies and provides an alternative pathway for researchers seeking to synthesize this compound.

Comparison of Synthetic Methods

The two documented approaches for synthesizing 1-(bromomethyl)-1-fluorocyclohexane present different advantages and limitations:

| Synthetic Method | Reagents | Reported Yield | Advantages | Limitations |

|---|---|---|---|---|

| NBS/Et3N·3HF Method | N-Bromosuccinimide, triethylamine tris(hydrogen fluoride), dichloromethane | 73% | Higher yield, milder conditions | Requires careful temperature control |

| Silver(I) Fluoride Method | Bromine, silver(I) fluoride | 59% | Suitable for acid-sensitive alkenes | Higher cost due to silver(I) fluoride |

This comparison highlights the importance of selecting the appropriate synthetic route based on specific research requirements, available resources, and the compatibility of the chosen method with other reaction components.

Chemical Reactivity and Applications

Reactive Centers

Physical and Spectroscopic Properties

Physical State and Characteristics

Based on its structure and molecular weight, 1-(bromomethyl)-1-fluorocyclohexane is expected to be a colorless to pale yellow liquid at room temperature, though specific documentation of its physical appearance is limited in the available research. The compound's physical properties are influenced by the presence of both the bromine and fluorine atoms, which affect intermolecular forces and resulting macroscopic properties.

Comparison with Related Compounds

Structural Analogs

Several related compounds share structural similarities with 1-(bromomethyl)-1-fluorocyclohexane but differ in key aspects:

These structural differences, though sometimes subtle, can significantly impact chemical reactivity, physical properties, and potential applications of each compound.

Reactivity Comparison

The positioning of functional groups in these related compounds leads to different reactivity patterns:

-

1-(Bromomethyl)-1-fluorocyclohexane: Features a quaternary carbon with both substituents, creating unique steric and electronic effects

-

1-Bromo-1-fluorocyclohexane: Direct attachment of both halogens to the ring creates different electronic effects and potential elimination pathways

-

1-(Bromomethyl)-3-fluorocyclohexane: The separation of functional groups reduces their electronic interaction but may enable selective reactivity

These differences highlight the importance of precise structural control in the synthesis and application of halogenated cyclohexane derivatives.

Research Significance and Future Directions

Current Research Status

The current research on 1-(bromomethyl)-1-fluorocyclohexane appears primarily focused on synthetic methodologies, with limited exploration of its applications and reactivity. The documented synthetic approaches provide valuable information for researchers seeking to prepare this compound, but further investigation into its chemical behavior and potential uses represents an opportunity for future research.

Future Research Opportunities

Several promising directions for future research on 1-(bromomethyl)-1-fluorocyclohexane include:

-

Development of more efficient and selective synthetic methods

-

Exploration of its reactivity in various transformation reactions

-

Investigation of its potential as a building block in medicinal chemistry

-

Study of its physical and spectroscopic properties in greater detail

-

Comparison of its reactivity with structurally related compounds to establish structure-reactivity relationships

These research directions could significantly expand our understanding of this compound and similar fluorinated organic molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume